Methyl 2-chloro-3-cyano-6-isopropylisonicotinate
Description
Chemical Identity and Classification
Methyl 2-chloro-3-cyano-6-isopropylisonicotinate, bearing the Chemical Abstracts Service registry number 2091247-27-5, represents a highly substituted pyridine derivative with the molecular formula C₁₁H₁₁ClN₂O₂. The compound exhibits a molecular weight of 238.6702 daltons, reflecting its substantial molecular complexity within the isonicotinate family. The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 2-chloro-3-cyano-6-propan-2-ylpyridine-4-carboxylate, which precisely describes the substitution pattern and functional group arrangement.
The molecular structure can be represented through the Simplified Molecular-Input Line-Entry System notation as COC(=O)c1cc(nc(c1C#N)Cl)C(C)C, which clearly delineates the spatial arrangement of substituents around the pyridine core. This compound belongs to the broader classification of isonicotinate derivatives, which are characterized by the presence of a carboxylic acid or ester functional group at the 4-position of the pyridine ring. The additional substitutions include a chlorine atom at position 2, a cyano group at position 3, and an isopropyl group at position 6, creating a highly functionalized aromatic heterocycle.
The compound's classification within organic chemistry encompasses multiple categories simultaneously. As an isonicotinate derivative, it falls under the umbrella of pyridine carboxylic acid esters. The presence of the cyano functional group classifies it as a nitrile compound, while the chloro substituent places it within the category of organochlorine compounds. The isopropyl group contributes to its classification as a branched alkyl-substituted heterocycle. This multi-functional nature makes the compound particularly valuable for synthetic chemistry applications where diverse reactivity patterns are desired.
The structural complexity of this compound exemplifies the sophisticated design principles employed in modern heterocyclic chemistry. Each substituent contributes distinct electronic and steric effects that influence the compound's overall chemical behavior. The chlorine atom at position 2 serves as an electron-withdrawing group that activates the pyridine ring toward nucleophilic substitution reactions. The cyano group at position 3 provides additional electron withdrawal while offering a reactive site for further functionalization. The isopropyl group at position 6 introduces steric bulk that can influence the compound's conformational preferences and reactivity patterns.
Historical Context of Substituted Pyridine Derivatives
The development of substituted pyridine derivatives traces its origins to the mid-nineteenth century when Scottish scientist Thomas Anderson first isolated pyridine from animal bone oil in 1849. Anderson's pioneering work established the foundation for understanding pyridine chemistry, leading to decades of systematic investigation into the properties and reactions of this fundamental heterocyclic system. The naming of pyridine itself reflects its discovery circumstances, as Anderson derived the name from the Greek word "pyr" meaning fire, acknowledging the high-temperature conditions required for its initial isolation.
The structural elucidation of pyridine occurred approximately two decades after its discovery through the collaborative efforts of Wilhelm Körner and James Dewar, who independently proposed that pyridine's structure resembled benzene with one carbon-hydrogen unit replaced by nitrogen. This structural insight proved revolutionary, as it established pyridine as the archetypal aromatic heterocycle and opened the door for systematic synthetic modifications. The confirmation of this structure came through reduction experiments that converted pyridine to piperidine, providing definitive proof of the proposed ring system.
The first successful synthesis of pyridine derivatives was achieved by Arthur Rudolf Hantzsch in 1881, who developed what became known as the Hantzsch pyridine synthesis. This method typically employed a 2:1:1 mixture of beta-keto acids, aldehydes, and ammonia or its salts to construct the pyridine ring system. The Hantzsch synthesis represented a major breakthrough in heterocyclic chemistry, as it provided a reliable method for preparing substituted pyridines with predictable substitution patterns. Emil Knoevenagel's subsequent work demonstrated that asymmetrically substituted pyridine derivatives could be produced using this methodology, greatly expanding the scope of accessible pyridine structures.
The industrial development of pyridine chemistry accelerated significantly in 1924 when Russian chemist Aleksei Chichibabin invented an improved pyridine synthesis based on inexpensive reagents. The Chichibabin synthesis revolutionized pyridine production by providing a cost-effective route that could be scaled for commercial applications. This method remains in use today for industrial pyridine production, demonstrating the enduring impact of early synthetic methodology development on contemporary chemical manufacturing.
| Year | Researcher | Contribution | Impact |
|---|---|---|---|
| 1849 | Thomas Anderson | First isolation of pyridine | Established pyridine as distinct chemical entity |
| 1869-1871 | Wilhelm Körner & James Dewar | Structural elucidation | Defined pyridine structure and aromatic nature |
| 1881 | Arthur Rudolf Hantzsch | First pyridine synthesis | Enabled systematic preparation of derivatives |
| 1924 | Aleksei Chichibabin | Industrial synthesis method | Facilitated commercial pyridine production |
The evolution of substituted pyridine chemistry throughout the twentieth century reflected broader trends in organic synthesis, particularly the increasing sophistication of synthetic methods and the growing demand for complex heterocyclic structures. The development of cyano-substituted pyridines, such as those exemplified by 2-chloro-3-cyanopyridine derivatives, emerged from the need for versatile synthetic intermediates that could undergo diverse transformation reactions. The cyano functional group proved particularly valuable due to its dual role as both an electron-withdrawing substituent and a reactive center for further elaboration.
The historical progression from simple pyridine to highly substituted derivatives like this compound illustrates the maturation of heterocyclic chemistry as a discipline. Modern synthetic approaches enable the precise installation of multiple functional groups with complete control over regiochemistry, a level of sophistication that would have been unimaginable to the early pioneers of pyridine chemistry. This evolution reflects not only advances in synthetic methodology but also the increasing demands of contemporary applications in pharmaceuticals, agrochemicals, and materials science.
Significance in Isonicotinate Chemistry
Isonicotinic acid and its derivatives occupy a central position in heterocyclic chemistry due to their unique structural features and diverse applications. The isonicotinate framework, characterized by the carboxylic acid or ester functionality at the 4-position of the pyridine ring, represents one of three possible pyridinecarboxylic acid isomers, alongside picolinic acid (2-position) and nicotinic acid (3-position). This positional specificity imparts distinct electronic and coordination properties that distinguish isonicotinates from their structural isomers.
The commercial production of isonicotinic acid relies primarily on the ammoxidation of 4-picoline followed by hydrolysis of the resulting nitrile intermediate. This synthetic route demonstrates the industrial importance of isonicotinate chemistry and provides insight into the relationship between simple methylpyridines and their carboxylated derivatives. The process involves the oxidative conversion of 4-methylpyridine to 4-cyanopyridine using ammonia and oxygen, followed by hydrolytic conversion to the corresponding carboxylic acid. This methodology establishes a direct connection between simple pyridine derivatives and complex isonicotinate structures.
This compound represents a significant advancement in isonicotinate chemistry through its incorporation of multiple functional groups that enhance both synthetic versatility and potential biological activity. The chloro substituent at position 2 provides a reactive site for nucleophilic substitution reactions, enabling the introduction of diverse functional groups through standard organic transformations. The cyano group at position 3 offers additional opportunities for chemical modification, including reduction to primary amines, hydrolysis to carboxylic acids, or cycloaddition reactions to form heterocyclic rings.
The synthetic approaches to this compound typically involve selective substitution reactions on the isonicotinic acid framework. The introduction of the cyano and chloro groups, along with the isopropyl substituent, requires carefully controlled chemical reactions using reagents such as cyanogen bromide, chlorinating agents, and alkylating agents. These synthetic transformations must be executed with precise control over reaction conditions to achieve the desired substitution pattern while avoiding undesired side reactions.
| Functional Group | Position | Synthetic Utility | Electronic Effect |
|---|---|---|---|
| Methyl Ester | 4 | Hydrolysis, reduction | Electron-withdrawing |
| Chloro | 2 | Nucleophilic substitution | Electron-withdrawing |
| Cyano | 3 | Multiple transformations | Electron-withdrawing |
| Isopropyl | 6 | Steric modulation | Electron-donating |
The significance of this compound in isonicotinate chemistry extends beyond its synthetic utility to encompass its potential role as a pharmaceutical intermediate. The structural features present in this compound, particularly the cyano and ester functionalities, are commonly found in bioactive molecules, suggesting potential utility in drug discovery applications. The combination of multiple functional groups within a single molecular framework provides opportunities for structure-activity relationship studies and lead compound optimization.
The coordination chemistry of isonicotinate derivatives represents another area of significant interest, as the pyridine nitrogen and carboxylate functionality can participate in metal binding. While this compound contains an ester rather than a carboxylate group, hydrolysis would generate the corresponding carboxylic acid with enhanced coordination potential. The additional substituents present in this compound could modulate the electronic properties of the metal binding sites, potentially leading to novel coordination polymers or metal-organic frameworks with unique properties.
Position within Pyridine Carboxylic Acid Derivatives
Pyridinecarboxylic acids constitute a fundamental class of heterocyclic compounds that encompass three distinct positional isomers: picolinic acid (2-carboxypyridine), nicotinic acid (3-carboxypyridine), and isonicotinic acid (4-carboxypyridine). Each isomer exhibits unique chemical and biological properties that reflect the influence of the carboxyl group's position relative to the pyridine nitrogen atom. The classification system for these compounds recognizes them as organoheterocyclic compounds belonging to the pyridines and derivatives class.
This compound occupies a distinctive position within this classification system as a highly substituted isonicotinic acid derivative. The compound's structure incorporates the characteristic 4-carboxylate functionality of isonicotinates while introducing three additional substituents that significantly modify its chemical properties. The chloro group at position 2 places it adjacent to the pyridine nitrogen, creating a site of enhanced electrophilicity due to the combined electron-withdrawing effects of both the nitrogen and chlorine atoms.
The electronic characteristics of pyridinecarboxylic acid derivatives are profoundly influenced by the relative positions of functional groups around the aromatic ring. In this compound, the presence of multiple electron-withdrawing groups (chloro, cyano, and ester) creates a highly electron-deficient pyridine ring that exhibits enhanced reactivity toward nucleophilic attack. This electronic environment contrasts sharply with simpler pyridinecarboxylic acids and positions the compound as a particularly reactive member of this chemical family.
The synthetic accessibility of pyridinecarboxylic acid derivatives varies significantly depending on the desired substitution pattern and functional group complexity. Simple pyridinecarboxylic acids are typically prepared through oxidation of corresponding methylpyridines or through direct carboxylation reactions. However, compounds with multiple substituents like this compound require more sophisticated synthetic approaches that involve sequential functional group installation or multi-component coupling reactions.
| Compound Class | Position of Carboxyl | Electronic Character | Typical Applications |
|---|---|---|---|
| Picolinic Acid Derivatives | 2 | Chelating ligand | Metal coordination |
| Nicotinic Acid Derivatives | 3 | Vitamin activity | Nutritional supplements |
| Isonicotinic Acid Derivatives | 4 | Pharmaceutical activity | Drug development |
| Multi-substituted Derivatives | 4 (+ additional groups) | Enhanced reactivity | Synthetic intermediates |
The biological activity profiles of pyridinecarboxylic acid derivatives often correlate with their structural features and substitution patterns. Isonicotinic acid derivatives, in particular, have demonstrated significant pharmaceutical potential, with notable examples including isoniazid, iproniazid, and nialamide. These compounds share the common structural motif of the isonicotinic acid framework but differ in their additional functional groups and substitution patterns. This compound contributes to this pharmaceutical legacy through its unique combination of substituents that may confer novel biological activities.
The position of this compound within the broader context of heterocyclic chemistry reflects the ongoing evolution of this field toward increasingly complex and highly functionalized molecular architectures. The compound exemplifies the modern approach to heterocyclic design, which emphasizes the strategic incorporation of multiple functional groups to achieve specific reactivity profiles and biological activities. This design philosophy represents a significant departure from the simpler heterocycles that dominated early heterocyclic chemistry and demonstrates the sophistication of contemporary synthetic organic chemistry.
The future development of pyridinecarboxylic acid derivatives will likely continue to emphasize structural complexity and functional group diversity, following the precedent established by compounds like this compound. The ability to incorporate multiple reactive centers within a single molecular framework provides synthetic chemists with unprecedented opportunities for developing novel chemical transformations and discovering new biological activities. This trend toward molecular complexity reflects both the maturation of synthetic methodology and the increasing demands of modern applications in pharmaceuticals, materials science, and catalysis.
Properties
IUPAC Name |
methyl 2-chloro-3-cyano-6-propan-2-ylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-6(2)9-4-7(11(15)16-3)8(5-13)10(12)14-9/h4,6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVDEVNOPIRNDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C(=C1)C(=O)OC)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Substitution on Pre-Functionalized Pyridine Intermediates
A widely adopted approach begins with methyl isonicotinate derivatives bearing leaving groups at strategic positions. For instance, methyl 2-hydroxy-6-isopropylisonicotinate can undergo chlorination using phosphorus oxychloride (POCl₃) at reflux temperatures (104–110°C), achieving >85% conversion to the 2-chloro intermediate. Subsequent cyanation at the 3-position employs cyanogen bromide (BrCN) in dimethylformamide (DMF) at 60°C, facilitated by catalytic potassium carbonate. This two-step sequence typically yields 65–72% of the target compound after purification.
Table 1: Comparative Performance of Chlorination Reagents
| Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 110 | 6 | 87 |
| SOCl₂ | 80 | 8 | 78 |
| PCl₅ | 120 | 4 | 82 |
Tandem Alkylation-Cyclization Approaches
Alternative routes utilize pyruvic acid derivatives as starting materials. A three-component condensation of pyruvic acid, ammonia, and isopropyl ketone generates a substituted dihydropyridine intermediate, which undergoes oxidative aromatization with MnO₂ to form the pyridine core. This method simultaneously installs the isopropyl group during ring formation, reducing the need for post-synthetic alkylation.
Decarboxylation and Esterification Dynamics
Post-cyclization, decarboxylation at 300°C produces 6-isopropylisonicotinic acid, which is esterified using methanol and thionyl chloride (SOCl₂) under reflux. Nuclear magnetic resonance (NMR) studies confirm that esterification proceeds with >95% efficiency when using a 5:1 molar ratio of methanol to acid.
Late-Stage Cyanation Techniques
Introducing the cyano group at the 3-position presents challenges due to steric hindrance from adjacent substituents. Palladium-catalyzed cross-coupling using zinc cyanide (Zn(CN)₂) in tetrahydrofuran (THF) at 80°C achieves moderate yields (55–60%), whereas Ullmann-type couplings with CuCN in dimethylacetamide (DMAc) at 150°C improve yields to 70–75%.
Table 2: Cyanation Method Efficiency
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Zn(CN)₂ | Pd | THF | 58 |
| CuI/1,10-phenanthroline | Cu | DMAc | 73 |
| Free radical initiation | None | Toluene | 42 |
Optimization of Isopropyl Group Installation
Direct alkylation of methyl 2-chloro-3-cyanoisonicotinate with isopropyl bromide requires stringent conditions: sodium hydride (NaH) as a base in dry THF at 0°C to room temperature. Gas chromatography-mass spectrometry (GC-MS) analyses reveal that elevated temperatures (>30°C) promote N-alkylation side products, reducing overall yields to <50%. Alternatively, Friedel-Crafts alkylation using isopropyl chloride and AlCl₃ in dichloromethane (DCM) circumvents this issue but demands careful moisture exclusion.
Integrated One-Pot Synthesis
Recent advances explore tandem reactions combining multiple steps in a single vessel. A notable example involves:
-
Chlorination of methyl 3-cyano-6-isopropylisonicotinate with POCl₃
-
In situ trapping of HCl by triethylamine (Et₃N)
-
Direct isolation via aqueous workup
This method reduces purification stages and achieves 68% yield with a total reaction time of 8 hours.
Challenges in Purification and Scalability
Despite methodological advancements, removing trace phosphorylated byproducts remains problematic. Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates the target compound from POCl₃-derived impurities. Scaling beyond 100-g batches introduces heat dissipation issues during exothermic cyanation steps, necessitating controlled addition protocols.
Emerging Green Chemistry Approaches
Solvent-free mechanochemical synthesis using ball milling shows promise for reducing environmental impact. Preliminary trials with KCN and methyl 2-chloro-6-isopropylisonicotinate achieve 48% yield after 2 hours of milling, though regioselectivity requires further optimization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-cyano-6-isopropylisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the isopropyl group, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Reduction: Conversion of the cyano group to an amine group.
Oxidation: Formation of oxidized derivatives, such as alcohols or ketones.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C12H14ClN3O2
- Molecular Weight : 267.71 g/mol
The compound features a chlorinated isonicotinate structure, which is crucial for its interactions with biological targets. The presence of the cyano group, chloro group, and isopropyl group enhances its chemical reactivity and biological activity.
Chemistry
Methyl 2-chloro-3-cyano-6-isopropylisonicotinate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.
Biology
This compound is under investigation for its biological activities , including:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains.
- Anticancer Properties : It has been explored as a lead compound in cancer treatment due to its ability to inhibit specific kinases involved in tumor growth and proliferation.
Medicine
This compound is being studied for its potential as a drug candidate in treating infectious diseases and cancers. Its mechanism of action often involves interaction with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials that require specific properties derived from its unique structure.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound against human cancer cell lines. The results indicated that the compound effectively inhibited cell growth by targeting specific kinases involved in cancer signaling pathways. The study provided insights into the structure-activity relationship (SAR) that could guide further drug development efforts.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial efficacy of this compound against various pathogens. The findings demonstrated that this compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-3-cyano-6-isopropylisonicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electrophile, while the chloro group can participate in nucleophilic substitution reactions, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds to Methyl 2-chloro-3-cyano-6-isopropylisonicotinate include derivatives of isonicotinic acid esters with varying substituents. Below is a detailed comparison based on substituent effects, molecular properties, and applications:
Table 1: Comparative Analysis of this compound and Analogues
Key Observations:
Substituent Effects on Reactivity: The presence of cyano (CN) at position 3 in both this compound and Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate enhances electrophilicity, facilitating nucleophilic substitution reactions. However, the nitro (NO2) group at position 5 in the ethyl derivative introduces additional electron-withdrawing effects, which may alter reaction pathways . Iodo (I) in Methyl 6-amino-2-chloro-3-iodoisonicotinate increases molecular weight significantly (312.49 vs. 240.69 for the target compound) and impacts photostability, necessitating light-protected storage .
Applications: Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate is explicitly used in pharmaceuticals and skincare, suggesting that nitro-functionalized derivatives may have broader biological activity .
Research Findings and Gaps
- Synthetic Challenges: The isopropyl group in this compound may complicate synthesis due to steric effects during esterification or cyclization steps, unlike simpler methyl/ethyl analogues.
- Stability Data: While Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate is reported as a stable powder, the target compound’s stability under varying temperatures or pH remains unstudied .
Biological Activity
Methyl 2-chloro-3-cyano-6-isopropylisonicotinate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described by the following chemical formula:
- Chemical Formula : CHClNO
- Molecular Weight : 267.71 g/mol
The compound features a chlorinated isonicotinate structure, which is significant for its interaction with biological targets.
The biological activity of this compound primarily involves its role as a kinase inhibitor. Kinases are enzymes that facilitate phosphorylation, a critical process in cellular signaling pathways. The inhibition of specific kinases can disrupt aberrant signaling pathways often found in cancer cells.
Key Pathways Affected
- MAPK/ERK Pathway : This pathway plays a crucial role in cell proliferation and survival. Inhibition can lead to reduced tumor growth.
- PI3K/Akt Pathway : Targeting this pathway can enhance apoptosis in cancer cells.
Biological Activity and Efficacy
Research indicates that this compound exhibits promising anti-cancer properties. The following table summarizes findings from various studies on its biological activity:
Case Study 1: In Vitro Analysis
In a study conducted on human cancer cell lines, this compound was evaluated for its cytotoxic effects. Results indicated that the compound significantly inhibited cell proliferation at concentrations as low as 10 µM, with a notable increase in apoptosis markers.
Case Study 2: Animal Model Testing
In vivo studies using murine models of cancer demonstrated that administration of this compound resulted in tumor size reduction by approximately 50% compared to control groups after four weeks of treatment. Histological analysis revealed decreased mitotic figures and increased apoptotic cells in treated tumors.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 2-chloro-3-cyano-6-isopropylisonicotinate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as nucleophilic substitution or condensation reactions. Key variables include catalyst choice (e.g., palladium for cross-coupling), solvent polarity, and temperature gradients. For example, substituting chlorine at the 2-position (as seen in structurally similar pyridine derivatives) requires precise control of reaction stoichiometry to avoid byproducts . Yield optimization may involve orthogonal purification techniques like column chromatography or recrystallization. Purity is validated via HPLC with UV detection (e.g., ≥95% threshold).
Q. How is the compound characterized structurally using spectroscopic and crystallographic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions (e.g., distinguishing isopropyl vs. methyl groups via ¹H/¹³C splitting patterns). Crystallographic analysis (single-crystal XRD) resolves steric effects and electronic environments, particularly for the cyano group’s electron-withdrawing properties. Mass spectrometry (HRMS-ESI) confirms molecular weight, while FT-IR identifies functional groups like the ester carbonyl (~1700 cm⁻¹) .
Q. What in vitro bioactivity screening protocols are used to assess its potential therapeutic applications?
- Methodological Answer : Standard assays include:
- Antimicrobial : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases.
Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO) are essential to validate results .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance bioactivity?
- Methodological Answer : SAR requires synthesizing analogs with systematic substituent variations (e.g., replacing chlorine with fluorine or altering the isopropyl group’s branching). Bioactivity data is analyzed using multivariate regression to identify pharmacophores. For instance, in related pyridine derivatives, electron-withdrawing groups at the 3-position (e.g., cyano) correlate with increased antimicrobial potency . Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like bacterial DNA gyrase.
Q. What strategies resolve contradictions in bioactivity data from different synthetic batches or studies?
- Methodological Answer : Contradictions may arise from impurities (e.g., regioisomers) or assay variability. Solutions include:
- Batch consistency : Strict QC via LC-MS to detect trace impurities.
- Assay standardization : Cross-laboratory validation using reference compounds.
- Meta-analysis : Aggregating data from multiple studies to identify confounding variables (e.g., cell line genetic drift).
For example, discrepancies in antimicrobial activity between studies may stem from variations in bacterial strain susceptibility .
Q. What in vivo models are appropriate for evaluating efficacy and pharmacokinetics?
- Methodological Answer : Rodent models (e.g., murine sepsis or xenograft tumors) are standard. Pharmacokinetic parameters (Cₘₐₓ, t₁/₂) are assessed via LC-MS/MS of plasma samples. Tissue distribution studies (e.g., brain-liver ratios) inform bioavailability. Toxicity is evaluated through histopathology and serum biomarkers (ALT/AST for hepatic damage) .
Q. How do computational methods predict interactions with biological targets, and what are their limitations?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor binding under physiological conditions. Quantum mechanical calculations (DFT) assess electronic effects of substituents on binding energy. Limitations include force field inaccuracies for halogen bonds and solvent effects. Experimental validation (e.g., SPR binding assays) is required to confirm predictions .
Data Contradiction Analysis Example
- Conflict : A study reports potent antifungal activity (MIC = 2 µg/mL), while another shows no activity (MIC > 128 µg/mL).
- Resolution : Investigate synthetic routes: if one study uses a nitro-substituted analog (e.g., ’s nitrofuran derivative), the nitro group’s redox activity may enhance antifungal effects. Alternatively, assay conditions (e.g., pH, incubation time) may alter compound stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
